1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzodiazole ring with a pyrrolidinone moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzodiazole Ring: This step involves the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Pyrrolidinone Moiety: The benzodiazole intermediate is then reacted with a suitable pyrrolidinone precursor, often through a nucleophilic substitution reaction.
Final Coupling: The final step involves the coupling of the benzodiazole-pyrrolidinone intermediate with 5-chloro-2-methoxyphenyl and 2-(2,3-dimethylphenoxy)ethyl groups under basic or catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders or cancer.
Pharmacology: It can be used to study receptor binding and signal transduction pathways due to its interaction with specific molecular targets.
Materials Science: The compound’s properties can be explored for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **1-(5-Chloro-2-methoxyphenyl)-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- **1-(5-Chloro-2-methoxyphenyl)-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-thione
- **1-(5-Chloro-2-methoxyphenyl)-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-amine
Uniqueness
The uniqueness of 1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H28ClN3O3 |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H28ClN3O3/c1-18-7-6-10-25(19(18)2)35-14-13-31-23-9-5-4-8-22(23)30-28(31)20-15-27(33)32(17-20)24-16-21(29)11-12-26(24)34-3/h4-12,16,20H,13-15,17H2,1-3H3 |
InChI Key |
DFPNMGRJJWBFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)Cl)OC)C |
Origin of Product |
United States |
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